methyl 4-(2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate is an organic compound known for its intricate molecular structure combining an oxadiazole ring, indole ring, and benzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate generally involves multi-step reactions. Typically, the process begins with the synthesis of the oxadiazole ring followed by indole ring construction and finally the benzoate group is introduced. Reaction conditions may include the use of various solvents like dichloromethane or ethanol, and reagents like acetic anhydride and benzoyl chloride. Reaction temperatures and times may vary depending on the desired yield and purity of the compound.
Industrial Production Methods: On an industrial scale, efficient production may involve automated continuous flow synthesis, which optimizes reaction conditions and minimizes waste. Solvent recycling and advanced purification techniques like crystallization or chromatography ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate undergoes various chemical reactions, such as:
Oxidation: Can be oxidized using agents like potassium permanganate.
Reduction: Reduction often involves hydride donors like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common due to the compound's aromatic nature.
Common Reagents and Conditions: Reagents like sodium hydride, hydrochloric acid, and sodium hydroxide are frequently employed. Conditions can range from mild room temperature to high heat, depending on the reaction type.
Major Products: Major reaction products include modified indole derivatives, benzoate esters, and various substituted oxadiazoles, depending on the reactants involved.
Scientific Research Applications
Chemistry:
Used as a building block in the synthesis of novel organic compounds.
Studied for its photophysical properties due to the presence of the oxadiazole ring.
Biology:
Explored as a potential ligand in protein binding studies.
Evaluated for its bioactivity in cellular assays.
Medicine:
Investigated for its potential anti-cancer properties.
Examined for antimicrobial activity.
Industry:
Utilized in the creation of advanced materials with specific electronic or photonic properties.
Applied in the development of chemical sensors.
Mechanism of Action
The mechanism by which methyl 4-(2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate exerts its effects often involves binding to specific molecular targets such as enzymes or receptors. The compound's structure allows it to interact with biological pathways, potentially modulating signaling cascades or inhibiting specific enzymes.
Comparison with Similar Compounds
Compared to other compounds with oxadiazole or indole moieties, methyl 4-(2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate stands out due to its combined structural elements. Similar compounds include:
Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
1H-indole-3-carboxylic acid methyl ester
4-(2-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-3-yl)benzoic acid
These compounds share some chemical functionalities but differ in their overall structure and, consequently, their chemical and biological properties.
Hope you find this exploration enlightening! What's piqued your interest about this compound?
Properties
IUPAC Name |
methyl 4-[[2-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O4/c1-33-26(32)18-11-13-19(14-12-18)27-23(31)16-30-15-21(20-9-5-6-10-22(20)30)25-29-28-24(34-25)17-7-3-2-4-8-17/h2-15H,16H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPZWEFEUQOJCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C4=NN=C(O4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.